Magnolol is a bioactive compound extracted from the bark of the Magnolia officinalis tree, traditionally used in Asian herbal medicine. It has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. This comprehensive analysis will delve into the mechanism of action of magnolol and its applications across various fields, as evidenced by the studies provided.
Magnolol's ability to inhibit cancer cell proliferation and induce apoptosis makes it a potential candidate for cancer therapy. Its effects on various cancer cell lines, including breast, lung, and renal carcinoma cells, suggest a broad spectrum of anti-cancer activity [2, 4, 7, 9]. Furthermore, magnolol's inhibition of cell migration and invasion underscores its potential as an anti-metastatic agent2.
The vascular relaxant and antiplatelet effects of magnolol could be beneficial in the prevention and treatment of cardiovascular diseases, where endothelial function and platelet aggregation play significant roles1.
Magnolol's neuroprotective properties, particularly in the context of Alzheimer's disease, highlight its potential application in managing neurodegenerative conditions. By reducing Aβ deposition and toxicity, magnolol could contribute to the therapeutic strategies against AD5.
The neuroprotective effects of magnolol in ischemic injury suggest its usefulness in stroke management. By reducing inflammation and oxidative stress, magnolol may help mitigate the damage caused by ischemic events6.
The inhibitory effects of magnolol on hCEs have implications for drug metabolism and potential interactions, which is crucial for the development of safe pharmacological therapies8.
The synthesis of Magnolignan C has been achieved through various methods, with notable advancements in total synthesis strategies. The most efficient synthesis involves several key steps:
For example, one reported synthetic pathway includes:
Magnolignan C possesses a complex molecular structure characterized by:
The structural analysis shows that Magnolignan C has two aromatic rings connected by a carbon-carbon bond, with hydroxyl substituents that contribute to its reactivity and solubility properties.
Magnolignan C participates in various chemical reactions that are significant for its functionality:
The compound's reactivity can be influenced by environmental factors such as pH and temperature, which are critical during synthetic processes.
The mechanism of action for Magnolignan C primarily revolves around its ability to inhibit tyrosinase activity, which is crucial for melanin synthesis. Key points include:
Research indicates that these mechanisms contribute significantly to its therapeutic potential against skin disorders and possibly cancer .
Magnolignan C exhibits several notable physical and chemical properties:
These properties are essential for understanding how Magnolignan C can be formulated into various products for therapeutic applications.
Magnolignan C has diverse applications across several fields:
Magnolignan C (CAS No. 93697-42-8) is a bioactive lignan isolated from the bark of Magnolia officinalis [5] [6]. Its molecular formula is C₁₈H₂₀O₄, corresponding to a molecular weight of 300.35 g/mol [6] [10]. The structure features two aromatic rings (Ring A and Ring B) connected by a C8-C7' bond, forming a biphenyl core characteristic of neolignans [5] [10]. Key functional groups include:
Stereochemically, Magnolignan C contains one chiral center at the C8 position of the propanediol moiety. The naturally occurring enantiomer exhibits (R)-configuration, confirmed by optical rotation and chiral chromatography [7]. This chirality influences its biological interactions, as the spatial orientation of hydroxyl groups determines hydrogen-bonding capabilities with molecular targets [7].
Table 1: Atomic Connectivity of Magnolignan C
Position | Substituent/Group | Bond Type |
---|---|---|
Ring A C1 | Allyl (-CH₂CH=CH₂) | Single |
Ring A C4 | Hydroxyl (-OH) | Phenolic |
Ring B C1' | Propanediol chain | Ether linkage |
Ring B C4' | Hydroxyl (-OH) | Phenolic |
C7' | Connection to Ring A | Single |
Magnolignan C shares structural motifs with other Magnolia-derived lignans but exhibits distinct features:
Table 2: Structural Comparison of Magnolignan C with Key Analogues
Lignan | Core Structure | Functional Groups | Molecular Weight |
---|---|---|---|
Magnolignan C | Biphenyl + diol chain | 2 phenolic -OH, 1 allyl | 300.35 g/mol |
Magnolignan A | Biphenyl + diol chain | 2 phenolic -OH, allyl at C5 | 300.4 g/mol |
Magnolin | Furofuran | Methoxy groups, no aliphatic -OH | 416.5 g/mol |
Honokiol | Biphenyl | 2 phenolic -OH, 2 allyl groups | 266.33 g/mol |
Fargesin | Tetrahydrofuran | 3 methoxy groups, methylenedioxy | 370.4 g/mol |
These structural variations significantly alter physicochemical properties: Magnolignan C’s diol chain enhances water solubility relative to honokiol, while its lack of methoxy groups differentiates it from magnolin and fargesin [4] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments (recorded in DMSO-d6 or CDCl₃) provide definitive evidence for Magnolignan C’s structure [2] [7]:
δ 3.10 (m, 2H, -CH₂-allyl)
¹³C NMR (100 MHz, DMSO-d6):
Key HMBC correlations confirm connectivities: H-C8 (δ 3.65) to C1' (δ 134.2) and C2'/C6' (δ 115.5), and allylic protons to C3 (δ 120.1) [7].
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) shows:
Infrared Spectroscopy (IR)
FT-IR spectrum (KBr pellet) reveals:
While direct X-ray crystallographic data for Magnolignan C remains unreported in the literature, its structural analogues provide insights into conformational behavior [8]. Lignans with similar diol chains exhibit:
X-ray crystallography of related compounds (e.g., magnolol) confirms orthogonal biphenyl arrangements with inter-ring dihedral angles of 85°–95°, minimizing steric clash between ortho-substituents [3] [8]. Computational modeling (DFT at B3LYP/6-311G++ level) predicts Magnolignan C’s lowest-energy conformation features:
The absence of a crystal structure limits precise electron density mapping but comparative analysis suggests Magnolignan C’s 3D architecture facilitates biological recognition through:
Future crystallographic studies should focus on co-crystallization with biological targets to elucidate binding conformations, leveraging techniques described for allergen-antibody complexes [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7